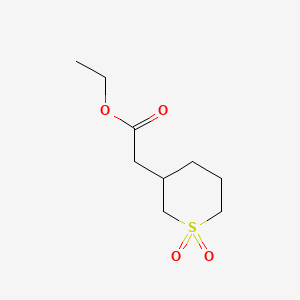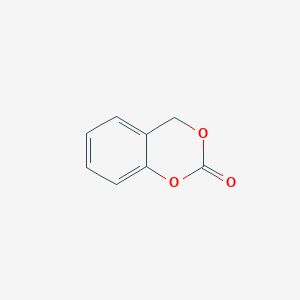
4-Bromo-3-fluoro-5-nitroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-fluoro-5-nitroanisole is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-nitroanisole typically involves multiple steps, starting from anisole. The general synthetic route includes:
Nitration: Anisole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated nitroanisole is then fluorinated using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-fluoro-5-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: 4-Bromo-3-fluoro-5-aminoanisole.
Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.
科学的研究の応用
4-Bromo-3-fluoro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-3-fluoro-5-nitroanisole depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
4-Bromo-3-nitroanisole: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitroanisole:
3-Bromo-4-fluoroanisole: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-Bromo-3-fluoro-5-nitroanisole is unique due to the presence of all three substituents (bromine, fluorine, and nitro groups) on the anisole ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C7H5BrFNO3 |
|---|---|
分子量 |
250.02 g/mol |
IUPAC名 |
2-bromo-1-fluoro-5-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
InChIキー |
RVEKQXHUEYFXRJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



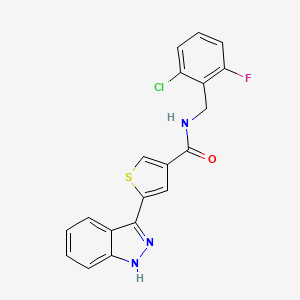
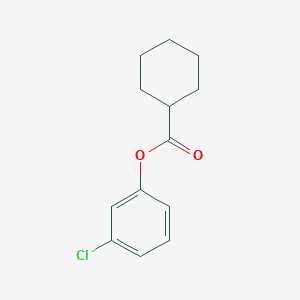
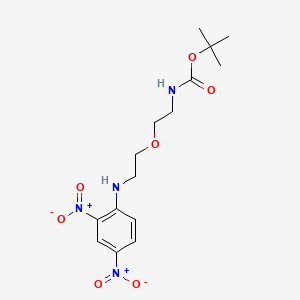
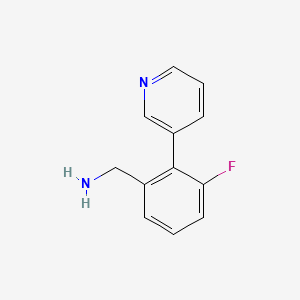
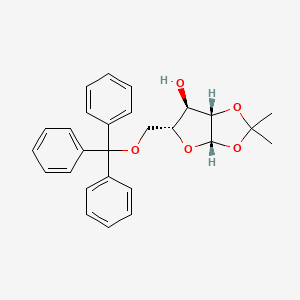

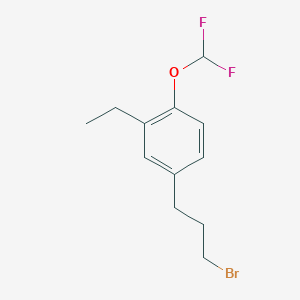
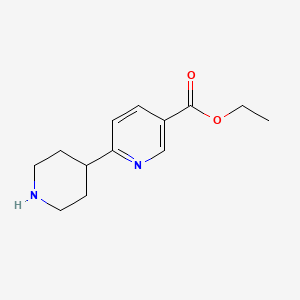
![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)
